N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
CAS No.: 1396629-80-3
Cat. No.: VC8442783
Molecular Formula: C20H19F3N4O2S
Molecular Weight: 436.5
* For research use only. Not for human or veterinary use.
![N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide - 1396629-80-3](/images/structure/VC8442783.png)
Specification
CAS No. | 1396629-80-3 |
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Molecular Formula | C20H19F3N4O2S |
Molecular Weight | 436.5 |
IUPAC Name | N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide |
Standard InChI | InChI=1S/C20H19F3N4O2S/c1-29-15-7-3-2-6-14(15)24-18(28)26-9-11-27(12-10-26)19-25-17-13(20(21,22)23)5-4-8-16(17)30-19/h2-8H,9-12H2,1H3,(H,24,28) |
Standard InChI Key | OSCDFHOYUFXDKL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Canonical SMILES | COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Introduction
Structural Characteristics and Chemical Synthesis
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzothiazole Core: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring, substituted at the 4-position with a trifluoromethyl (-CF₃) group. This electron-withdrawing substituent enhances metabolic stability and influences binding affinity to biological targets .
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Piperazine Linker: A six-membered ring with two nitrogen atoms at positions 1 and 4, providing conformational flexibility and serving as a scaffold for interactions with enzymatic or receptor sites .
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N-(2-Methoxyphenyl) Carboxamide: A para-methoxy-substituted benzene ring connected via a carboxamide group, which contributes to solubility and modulates pharmacokinetic properties.
The trifluoromethyl group’s electronegativity and lipophilicity are critical for membrane permeability, while the methoxyphenyl moiety may engage in π-π stacking interactions with aromatic residues in target proteins .
Synthetic Pathways
Although no explicit synthesis for this compound is documented, its preparation likely follows established routes for analogous piperazine-benzothiazole conjugates :
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Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions yields the benzothiazole core. Introduction of the trifluoromethyl group at the 4-position may involve Friedel-Crafts alkylation or direct substitution using CF₃-containing reagents.
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Piperazine Functionalization: The piperazine ring is typically introduced via nucleophilic substitution or coupling reactions. For example, 2-chlorobenzothiazole intermediates react with piperazine under basic conditions to form the C–N bond.
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Carboxamide Coupling: The final step involves reacting the piperazine-benzothiazole intermediate with 2-methoxyphenyl isocyanate or a carboxylic acid derivative (e.g., using EDCI/HOBt coupling agents).
Key challenges include optimizing regioselectivity during benzothiazole substitution and minimizing side reactions during piperazine functionalization.
Pharmacological Activity and Mechanism of Action
Table 1: Antiproliferative Activity of Selected Benzothiazole-Piperazine Analogs
Compound | Cell Line | GI₅₀ (µM) | Mechanism |
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16 | DU-145 | 8 ± 3 | Caspase-3 activation |
17 | HepG2 | 8 ± 2 | Cell cycle arrest (G1 phase) |
18 | HCT-116 | 7.9 | Apoptosis via Bcl-2 inhibition |
The target compound’s methoxyphenyl carboxamide group may further enhance DNA intercalation or topoisomerase inhibition, as observed in related scaffolds .
Antimicrobial Activity
While direct evidence is lacking, nitroheterocyclic benzothiazoles (e.g., pretomanid) show potent antitubercular activity . The trifluoromethyl group’s electron-withdrawing effects could potentiate nitroreductase-mediated activation in Mycobacterium tuberculosis, though this requires experimental validation.
Structure-Activity Relationship (SAR) Analysis
Role of the Trifluoromethyl Group
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Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity at the benzothiazole core, facilitating covalent interactions with cysteine residues in target proteins .
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Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs.
Piperazine Linker Flexibility
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Conformational Adaptability: The piperazine ring’s chair-to-boat transitions enable binding to diverse enzymatic pockets. Derivatives with rigidified piperazines (e.g., 18) show reduced activity, highlighting the importance of flexibility .
Methoxyphenyl Substituent
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Solubility Modulation: The para-methoxy group improves aqueous solubility via hydrogen bonding, addressing a common limitation of hydrophobic benzothiazoles.
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Target Selectivity: Methoxy-substituted analogs demonstrate preferential activity against hormone-dependent cancers (e.g., MCF-7 breast cancer) .
Comparative Analysis with Clinical Agents
Versus Paclitaxel
While paclitaxel stabilizes microtubules, benzothiazole-piperazine hybrids like the target compound often act via apoptosis induction. For example, derivative 4 (Figure 3 in source ) achieves log GI₅₀ values of −5.56 against breast cancer cells, comparable to paclitaxel but with a distinct mechanism .
Versus Imatinib
Imatinib’s ATP-competitive kinase inhibition contrasts with the multitargeted approach of benzothiazoles, which may inhibit carbonic anhydrase IX (CA-IX) in hypoxic tumors . This dual activity could mitigate resistance mechanisms common in tyrosine kinase inhibitors.
Future Directions and Clinical Translation
Preclinical Development Challenges
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Toxicity Profiling: Piperazine derivatives may exhibit off-target binding to serotonin or dopamine receptors, necessitating rigorous selectivity screening.
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Formulation Optimization: The compound’s lipophilicity (logP ≈ 3.5 predicted) requires advanced delivery systems (e.g., nanoparticles) to enhance bioavailability.
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